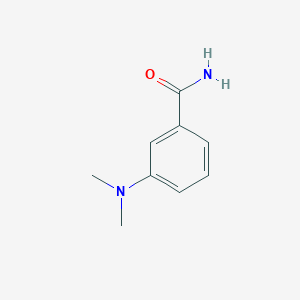

3-(Dimetilamino)benzamida

Descripción general

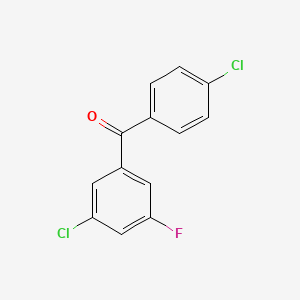

Descripción

3-(Dimethylamino)benzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Dimethylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha encontrado que el compuesto exhibe una actividad antioxidante significativa . Se ha sintetizado y probado su actividad antioxidante in vitro mediante la actividad antioxidante total, el barrido de radicales libres y la quelación de metales . Algunos de los compuestos sintetizados mostraron una actividad antioxidante total, un barrido de radicales libres y una quelación de metales más efectivos en comparación con los estándares .

Actividad antibacteriana

“3-(Dimetilamino)benzamida” se ha encontrado que tiene propiedades antibacterianas . El compuesto se probó para su actividad inhibidora del crecimiento in vitro contra diferentes bacterias . Los nuevos compuestos se determinaron in vitro actividad antibacteriana contra tres bacterias grampositivas y tres bacterias gramnegativas .

Síntesis de nuevas amidas

El compuesto se ha utilizado en la síntesis de nuevas amidas . Se sintetizó una serie de nuevos compuestos de benzamida a partir de ácido 2,3-dimetoxi benzoico o ácido 3-acetoxi-2-metilbenzoico y derivados de aminas .

Propiedades de fluorescencia

El compuesto se ha utilizado en la síntesis de complejos de lantánidos, que se han estudiado por sus propiedades de fluorescencia . Se estudiaron los espectros de fluorescencia de estos complejos y se determinaron los valores de vida útil de la fluorescencia .

Termodinámica

El compuesto se ha utilizado en el estudio de la termodinámica de los complejos de lantánidos . Se obtuvieron mediciones de la capacidad calorífica a baja temperatura de los complejos dentro del rango de temperatura de 1,9 a 300 K . La función termodinámica se calculó mediante el ajuste de la capacidad calorífica .

Análisis de la estructura cristalina

El compuesto se ha utilizado en la síntesis de complejos de lantánidos, que se han estudiado por su estructura cristalina . Los complejos exhibieron estructuras diméricas basadas en el análisis de difracción de rayos X .

Mecanismo De Acción

Target of Action

3-(Dimethylamino)benzamide is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, and inhibits its activity . This inhibition can lead to the prevention of DNA repair in cancer cells, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Dimethylamino)benzamide is the DNA repair pathway . By inhibiting PARP, the compound prevents the repair of DNA damage, particularly in cancer cells. This leads to the accumulation of DNA damage, which can result in cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The primary result of the action of 3-(Dimethylamino)benzamide is the induction of cell death in cancer cells . By inhibiting PARP and preventing DNA repair, the compound can lead to the accumulation of DNA damage in these cells. This can trigger programmed cell death, or apoptosis, resulting in the death of the cancer cells .

Action Environment

The action of 3-(Dimethylamino)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially impact the compound’s action through drug-drug interactions .

Análisis Bioquímico

Biochemical Properties

3-(Dimethylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the binding of 3-(Dimethylamino)benzamide to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of 3-(Dimethylamino)benzamide on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, 3-(Dimethylamino)benzamide can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .

Molecular Mechanism

At the molecular level, 3-(Dimethylamino)benzamide exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific context. For example, 3-(Dimethylamino)benzamide can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Dimethylamino)benzamide can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that 3-(Dimethylamino)benzamide can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cell proliferation, differentiation, and apoptosis, which can be observed over extended periods .

Dosage Effects in Animal Models

The effects of 3-(Dimethylamino)benzamide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, 3-(Dimethylamino)benzamide can exhibit toxic or adverse effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

3-(Dimethylamino)benzamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves the cytochrome P450 enzyme system, which catalyzes the oxidation of 3-(Dimethylamino)benzamide, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 3-(Dimethylamino)benzamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution of 3-(Dimethylamino)benzamide can affect its localization and concentration within different tissues, influencing its biological activity .

Subcellular Localization

The subcellular localization of 3-(Dimethylamino)benzamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing 3-(Dimethylamino)benzamide to these locations, where it can exert its effects on cellular processes .

Propiedades

IUPAC Name |

3-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGBEOHRGRUDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374354 | |

| Record name | 3-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33225-17-1 | |

| Record name | 3-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

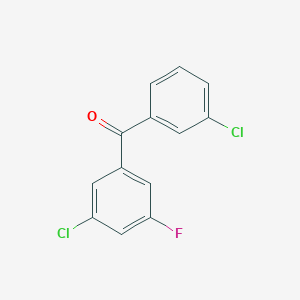

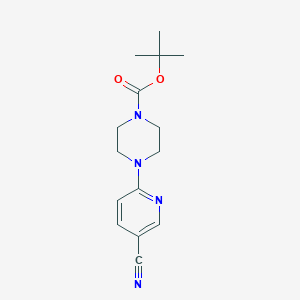

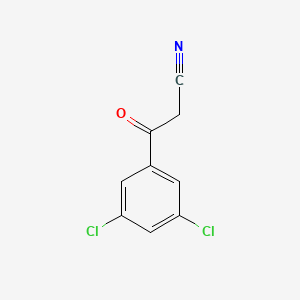

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,d]furan-2-sulfonyl chloride](/img/structure/B1302676.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)